molecular formula C33H40N6O4 B10779225 Dnmt3A-IN-2

Dnmt3A-IN-2

Cat. No.: B10779225
M. Wt: 584.7 g/mol
InChI Key: DNDNLFXKQSTINI-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NPD-001 involves the preparation of tetrahydrophthalazinones, which are then modified to enhance their inhibitory activity against TbrPDEB1. The synthetic route typically includes the following steps:

Industrial production methods for NPD-001 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

NPD-001 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NPD-001 has several scientific research applications, including:

Comparison with Similar Compounds

NPD-001 is unique in its high selectivity and potency for TbrPDEB1 and hPDE4 subtypes. Similar compounds include:

NPD-001 stands out due to its exceptional selectivity and potency, making it a valuable tool for both research and potential therapeutic applications.

Properties

Molecular Formula

C33H40N6O4

Molecular Weight

584.7 g/mol

IUPAC Name

(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one

InChI

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1

InChI Key

DNDNLFXKQSTINI-WUFINQPMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.